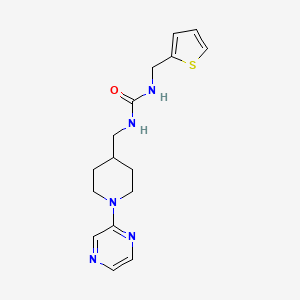
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile, also known as BMPPEN, is a chemical compound that has gained attention due to its potential applications in scientific research.
Mechanism of Action
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile acts as a selective inhibitor of PKC by binding to its catalytic domain. This binding prevents the activation of PKC by preventing the phosphorylation of its substrate proteins. This inhibition can lead to changes in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for neuronal signaling. It has also been found to enhance long-term potentiation, a process that is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile in lab experiments is its selectivity for PKC. This allows researchers to study the specific effects of PKC inhibition on neuronal signaling and synaptic plasticity. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile. One potential direction is to investigate its effects on other signaling pathways in addition to PKC. Another potential direction is to study its effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more soluble derivatives of the compound.
Synthesis Methods
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoxazole and 2-methoxybenzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in neuronal signaling. This inhibition can lead to changes in synaptic plasticity, which is important for learning and memory.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXJVCYSMSTRFS-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide](/img/structure/B2395644.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2395649.png)




![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)
![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)
![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)


